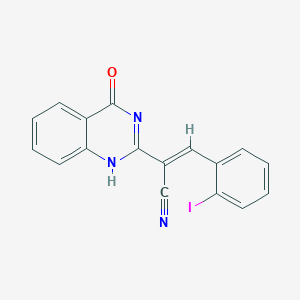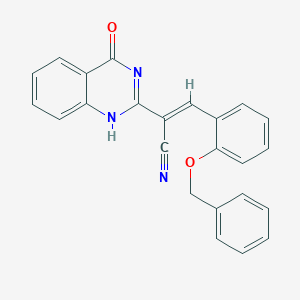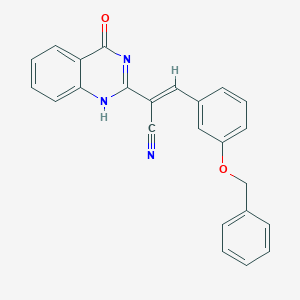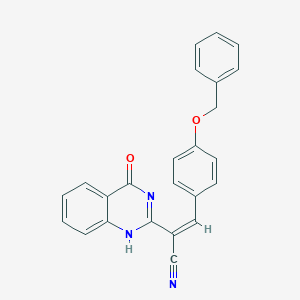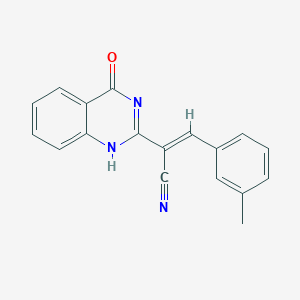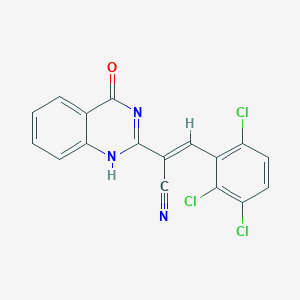
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core, a trichlorophenyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Trichlorophenyl Group: The trichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable trichlorobenzene derivative.
Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction between the quinazolinone derivative and a suitable nitrile compound in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Condensation: The nitrile group can participate in condensation reactions to form imines or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Condensation: Bases such as piperidine or sodium ethoxide can facilitate condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the trichlorophenyl ring.
Applications De Recherche Scientifique
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile has several scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as semiconductors or organic light-emitting diodes (OLEDs).
Biological Research: The compound can be used as a tool to study biological processes and pathways, particularly those involving quinazolinone derivatives.
Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, such as the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, making it a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-phenylprop-2-enenitrile: This compound is similar in structure but lacks the trichlorophenyl group.
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile: This compound has a single chlorine atom on the phenyl ring instead of three.
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2,4,6-trichlorophenyl)prop-2-enenitrile: This compound has chlorine atoms in different positions on the phenyl ring.
Uniqueness
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl3N3O/c18-12-5-6-13(19)15(20)11(12)7-9(8-21)16-22-14-4-2-1-3-10(14)17(24)23-16/h1-7H,(H,22,23,24)/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFBXGCTNICFFM-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C(=CC3=C(C=CC(=C3Cl)Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)/C(=C/C3=C(C=CC(=C3Cl)Cl)Cl)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
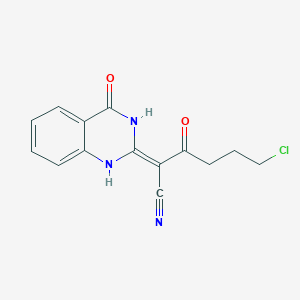
![2-[5-amino-1-(3-chloro-2-methylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7741701.png)
![2-[5-amino-1-(2,4-dimethylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7741708.png)
![2-[5-amino-1-(3,4-dimethylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7741716.png)
![2-[5-amino-1-(3-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7741720.png)
![2-[5-amino-1-(3-chloro-4-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7741732.png)
![2-[5-amino-1-(2,4-dimethoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7741740.png)
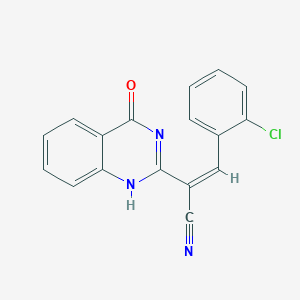
![(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B7741762.png)
